molecular formula C12H15NO B13171690 (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine

Katalognummer: B13171690
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: UXXIDXQZKJWBET-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method is highly effective and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The yield of this reaction can be as high as 94%, making it a straightforward and efficient strategy for constructing benzofuran derivatives .

Analyse Chemischer Reaktionen

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .

Wirkmechanismus

The mechanism of action of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in tumor growth or bacterial cell wall synthesis, leading to anti-tumor or antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran-2-carboxylic acid. While all these compounds share a common benzofuran core, they differ in their substituents and biological activities . For example, benzothiophene derivatives are known for their anticancer properties, while benzofuran-2-carboxylic acid derivatives have shown potential as anti-inflammatory agents . The uniqueness of this compound lies in its specific substituent pattern and the resulting biological activities.

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3/t12-/m1/s1

InChI-Schlüssel

UXXIDXQZKJWBET-GFCCVEGCSA-N

Isomerische SMILES

CC(C)[C@H](C1=CC2=CC=CC=C2O1)N

Kanonische SMILES

CC(C)C(C1=CC2=CC=CC=C2O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.